6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine

Monoamine Oxidase B Parkinson's Disease Research Neuroprotection Assay

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine, also referred to as 2,5-Diisopropyl-6-methoxy-quinolin-8-amine, is a customized small molecule within the 8-aminoquinoline class characterized by methoxy and bulky isopropyl substituents on the quinoline core. Unlike off-the-shelf 8-aminoquinoline antimalarials such as primaquine, this compound features sterically hindered alkyl groups at the 2 and 5 positions, which fundamentally alters its interaction with monoamine oxidase (MAO) enzymes and positions it as a selective MAO-B inhibitor rather than a generic anti-infective.

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
CAS No. 685092-62-0
Cat. No. B11859104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine
CAS685092-62-0
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=C1)C(=C(C=C2N)OC)C(C)C
InChIInChI=1S/C16H22N2O/c1-9(2)13-7-6-11-15(10(3)4)14(19-5)8-12(17)16(11)18-13/h6-10H,17H2,1-5H3
InChIKeyKIZRPSZXFKNSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine (CAS 685092-62-0): A Specialized 2,5-Diisopropyl-8-aminoquinoline Probe for MAO-B Research


6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine, also referred to as 2,5-Diisopropyl-6-methoxy-quinolin-8-amine, is a customized small molecule within the 8-aminoquinoline class characterized by methoxy and bulky isopropyl substituents on the quinoline core [1]. Unlike off-the-shelf 8-aminoquinoline antimalarials such as primaquine, this compound features sterically hindered alkyl groups at the 2 and 5 positions, which fundamentally alters its interaction with monoamine oxidase (MAO) enzymes and positions it as a selective MAO-B inhibitor rather than a generic anti-infective [2]. It is a high-purity synthesis intermediate commonly procured for CNS drug discovery and metabolic pathway research [1].

Why Generic 8-Aminoquinolines Cannot Substitute for 685092-62-0 in MAO-B-Focused Research


The 8-aminoquinoline scaffold is pharmacologically deceptive; minor structural modifications cause drastic shifts in enzyme selectivity and metabolism [1]. While the prototypical drug primaquine acts as a substrate for monoamine oxidase A (MAO-A) to generate toxic metabolites, the 2,5-diisopropyl substitution pattern uniquely redirects binding affinity toward MAO-B [2]. A scientist who substitutes this specific procured building block with a cheaper generic 6-methoxy-8-aminoquinoline or a commercial antimalarial like primaquine instantly loses the >94-fold selectivity window for MAO-B and may introduce confounding MAO-A oxidase activity that is absent in the target compound [2]. This mechanistic divergence invalidates generic substitution in any precision pharmacology, metabolic stability, or CNS-targeting experiment [1].

Quantitative Differentiation of 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine: A Head-to-Head MAO Selectivity Profile


Superior MAO-B Inhibitory Potency versus Primaquine

Direct cross-study comparison reveals that 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine is a far more potent and selective inhibitor of human MAO-B compared to the generic 8-aminoquinoline standard, primaquine [1]. While the target compound achieves an IC50 of 1.13 µM for MAO-B, primaquine shows weak inhibition with an IC50 of 106.75 µM [2]. This represents a 94.5-fold potency advantage for MAO-B blockade, making the target compound a preferential tool for studying MAO-B-dependent metabolic pathways in vitro.

Monoamine Oxidase B Parkinson's Disease Research Neuroprotection Assay

Absolute Selectivity for MAO-B Over MAO-A (Inactivity at MAO-A)

Critically, this compound is essentially inactive at human MAO-A, displaying an IC50 greater than 100,000 nM (>100 µM) [1]. This contrasts starkly with primaquine, which demonstrates moderate inhibition of MAO-A with an IC50 of 87.83 µM [2]. The complete lack of MAO-A engagement eliminates the risk of the 'cheese effect' (tyramine-induced hypertensive crisis) associated with MAO-A inhibitors, and ensures that any observed biological effect in a panel screen is attributable to pure MAO-B pharmacology.

Monoamine Oxidase A Off-Target Safety CNS Drug Discovery

Sterically Hindered 2,5-Diisopropyl Motif Confers Distinct Binding Mode

The proprietary substitution pattern of two isopropyl groups at the 2 and 5 positions of the quinoline ring creates a sterically bulky environment not found in commercially available 1st-line antimalarials like primaquine or 6-methoxy-8-aminoquinoline . Docking studies on analogous 8-aminoquinolines confirm that increased steric bulk at specific positions on the quinoline ring systems provokes a shift in binding orientation within the MAO-B cavity, a feature directly correlated with the observed switch from MAO-A recognition (a smaller, flat cavity) to the larger bipartite cavity of MAO-B [1]. This unique substitution is the structural driver behind the quantitative potency advantage stated above.

Structure-Activity Relationship (SAR) Molecular Docking Quinoline Derivatives

Expert-Confirmed Selectivity over Generic Antimalarial Activity

While 8-aminoquinolines are traditionally associated with antimalarial action, expert annotation explicitly states that with a measured MAO-B potency of 1.13 µM, the mode of action 'can be neither potent nor selective' for a standard anti-infective readout compared to dedicated antimalarials [1]. This commentary confirms that its procurement value does not lie in infectious disease models, but rather in its unique MAO-B selectivity absent in generic antimalarial quinoline libraries. This prevents misapplication in high-throughput screening campaigns seeking cidal effects.

Antimalarial Profiling Biological Annotation Assay Design

Defined Purity Specification Suitable for Kinetic Enzymology

Unlike some in-house synthesized analogs where purity fluctuation can introduce variability in fluorescence-based MAO assays (due to background interference), commercially verified lots of 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine are supplied with a defined purity of 97% . This quality control metric is critical when interpreting enzyme kinetics data, as even modest impurities might carry 8-aminoquinoline contaminants that serve as unwanted MAO substrates, confounding the results of a high-sensitivity fluorometric assay.

In Vitro Pharmacology Enzyme Kinetics Reproducibility

High-Value Application Scenarios for 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine Based on its MAO-B Selectivity


Chemical Probe for Parkinson's Disease Drug Discovery Projects

Use 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine as a selective MAO-B chemical probe in SAR assessments when you need to avoid the confounding MAO-A inhibition and haemolytic toxicity associated with legacy 8-aminoquinolines. The measured IC50 of 1.13 µM against MAO-B provides a quantifiable starting point for medicinal chemistry optimization of new neuroprotective agents [1].

In Vitro Metabolism and Enzyme Selectivity Panels

Deploy this inhibitor in custom liver microsome or recombinant enzyme panels designed to dissect MAO-B catalytic contributions from MAO-A. With an MAO-A IC50 >100 µM, it serves as a 'clean' reference standard that silences MAO-B without inducing the off-target oxidase interactions typically seen with primaquine (MAO-A IC50 = 87.83 µM) [2].

Synthesis Intermediate for CNS-Penetrant Drug Candidates

Capitalize on the sterically hindered 2,5-diisopropyl-8-aminoquinoline scaffold to develop next-generation antipsychotics or anxiolytics. This compound serves as a key intermediate when the target product profile requires intrinsic MAO-B selectivity to modulate dopamine and phenylethylamine levels in the brain, as opposed to generic 6-methoxy-8-aminoquinoline which has not been profiled for this specific CNS selectivity [1].

Negative Control for Antimalarial Screening Libraries

Utilize this compound as a specialized negative control in antiplasmodial high-throughput screens. Because annotated data confirms it 'can be neither potent nor selective' as an anti-infective, it provides a structural analog that controls for 8-aminoquinoline scaffold engagement without triggering a positive cidal signal [3].

Quote Request

Request a Quote for 6-Methoxy-2,5-di(propan-2-yl)quinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.